molecular formula C21H29N3O2 B2853611 N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide CAS No. 877631-59-9

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide

Cat. No. B2853611
M. Wt: 355.482
InChI Key: UVNKUYWMCUJZPB-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide, also known as FPPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPPP belongs to the class of piperazine derivatives and is synthesized through a multi-step process. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide involves the reaction of 2-(furan-2-yl)ethylamine with 4-phenylpiperazine, followed by the addition of pivaloyl chloride to form the final product.

Starting Materials
2-(furan-2-yl)ethylamine, 4-phenylpiperazine, pivaloyl chloride, anhydrous diethyl ether, anhydrous tetrahydrofuran, anhydrous sodium sulfate, magnesium sulfate, sodium bicarbonate, brine

Reaction
Step 1: Dissolve 2-(furan-2-yl)ethylamine (1.0 equiv) and 4-phenylpiperazine (1.0 equiv) in anhydrous diethyl ether (10 mL per mmol of starting material) and stir the mixture at room temperature for 1 hour., Step 2: Add pivaloyl chloride (1.2 equiv) dropwise to the reaction mixture and stir the mixture at room temperature for 2 hours., Step 3: Add anhydrous tetrahydrofuran (10 mL per mmol of starting material) to the reaction mixture and stir the mixture at room temperature for 30 minutes., Step 4: Add anhydrous sodium sulfate (5 g per mmol of starting material) to the reaction mixture and stir the mixture at room temperature for 30 minutes., Step 5: Filter the reaction mixture and wash the solid with anhydrous diethyl ether., Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 7: Dissolve the crude product in anhydrous tetrahydrofuran (10 mL per mmol of starting material) and add magnesium sulfate (1 g per mmol of starting material)., Step 8: Filter the mixture and wash the solid with anhydrous tetrahydrofuran., Step 9: Concentrate the filtrate under reduced pressure to obtain the pure product., Step 10: Dissolve the pure product in water and add sodium bicarbonate until the pH is neutral., Step 11: Extract the product with diethyl ether (3 x 10 mL per mmol of starting material)., Step 12: Combine the organic layers and wash with brine., Step 13: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

Mechanism Of Action

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide increases the levels of serotonin in the brain by inhibiting its reuptake, which leads to an increase in neurotransmission. The activation of 5-HT1A receptors by N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide leads to the modulation of the serotonergic system, which is involved in the regulation of mood, anxiety, and cognition.

Biochemical And Physiological Effects

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has also been shown to have anti-inflammatory effects in vitro. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has several advantages for lab experiments, including its high purity and stability. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide is also easy to synthesize and can be obtained in large quantities. However, N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide research. One direction is to further investigate the potential therapeutic applications of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore the potential use of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide as an anti-inflammatory agent. Additionally, further research is needed to understand the long-term effects of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide on the brain and its potential toxicity.

Scientific Research Applications

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been found to have potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has been studied for its potential use as an antidepressant, anxiolytic, and anti-inflammatory agent. N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-21(2,3)20(25)22-16-18(19-10-7-15-26-19)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNKUYWMCUJZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)pivalamide

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